3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a molecular formula of C23H16ClNO3 and a molecular weight of 389.831 Da . This compound belongs to the class of benzamides, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a nitrating agent like nitric acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride.
Substitution: Finally, the amine group is substituted with a chloro group using thionyl chloride.
Chemical Reactions Analysis
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential antioxidant and antibacterial activities.
Industry: It is used in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit nuclear factor-kappa B (NF-κB) and nuclear factor of activated T cells (NFAT) activity while inducing activator protein 1 (AP-1) activity in T lymphocytes . This compound may also exhibit antioxidant activity by scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can be compared with other similar compounds such as:
- 2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
These compounds share similar structural features but may differ in their biological activities and applications
Properties
Molecular Formula |
C23H16ClNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16ClNO3/c1-14-9-11-15(12-10-14)21(26)22-20(18-7-2-3-8-19(18)28-22)25-23(27)16-5-4-6-17(24)13-16/h2-13H,1H3,(H,25,27) |
InChI Key |
JOGUIDSJBZZLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.